molecular formula C32H31N7O3 B12391457 JNK3 inhibitor-7

JNK3 inhibitor-7

Cat. No.: B12391457
M. Wt: 561.6 g/mol
InChI Key: UVXXVTKNDYEVAL-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JNK3 inhibitor-7 typically involves the modification of a benzimidazole scaffold with various aryl groups and hydroxylation. . The synthetic route may include steps such as:

  • Formation of the benzimidazole core.
  • Introduction of aryl groups through substitution reactions.
  • Hydroxylation at specific positions to enhance binding affinity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: JNK3 inhibitor-7 undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups to enhance binding affinity.

    Substitution: Introduction of aryl groups to the benzimidazole core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Substitution: Aryl halides and suitable bases under reflux conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated and aryl-substituted benzimidazole derivatives, which exhibit high selectivity and potency towards JNK3 .

Properties

Molecular Formula

C32H31N7O3

Molecular Weight

561.6 g/mol

IUPAC Name

[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate

InChI

InChI=1S/C32H31N7O3/c1-33-32(41)42-25-12-13-26-27(18-25)39(29(36-26)23-11-8-20-5-2-3-6-22(20)17-23)28-14-15-34-31(37-28)35-24-7-4-16-38(19-24)30(40)21-9-10-21/h2-3,5-6,8,11-15,17-18,21,24H,4,7,9-10,16,19H2,1H3,(H,33,41)(H,34,35,37)/t24-/m0/s1

InChI Key

UVXXVTKNDYEVAL-DEOSSOPVSA-N

Isomeric SMILES

CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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